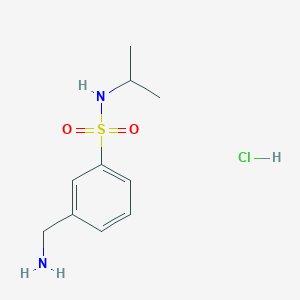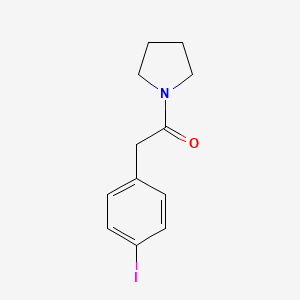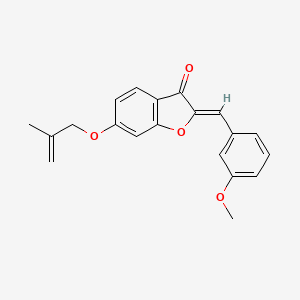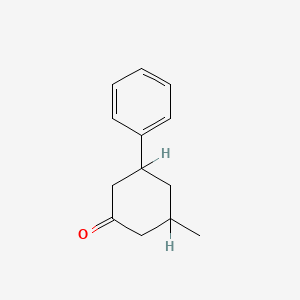
3-Methyl-5-phenylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenylcyclohexan-1-one is a chemical compound with the CAS Number: 60741-75-5 . Its molecular formula is C13H16O and its molecular weight is 188.27 g/mol .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and electron diffraction . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis . Unfortunately, specific details about the physical and chemical properties of this compound are not available in the search results.Scientific Research Applications
Conformational Studies and Structural Analysis
Research on compounds structurally similar to 3-Methyl-5-phenylcyclohexan-1-one, such as phenylcyclohexane and silacyclohexanes, focuses on understanding their conformational preferences and structural properties. For instance, studies on 1-phenyl-1-silacyclohexane and related compounds have explored their conformational equilibria, revealing insights into the predominance of equatorial conformers and the effects of substituents on cyclohexane and silacyclohexane derivatives (Shainyan & Kleinpeter, 2012). Similar research on phenylcyclohexane and 1-methyl-1-phenylcyclohexane has provided valuable information on their structural and relative energies of conformers (Wiberg, Castejon, Bailey, & Ochterski, 2000).
Chemistry of Cyclohexanone Derivatives
Studies on cyclohexanone derivatives have explored various chemical reactions, including dehydration, hydrolysis, acetylation, reduction, and epoxidation. These reactions have been investigated in the context of compounds like methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate (Sirat, Thomas, & Tyrrell, 1979). Research on the conformational behavior of substituted phenylcyclohexanes in solution has also been conducted to understand the effects of substituents on the cyclohexane ring (Flos, Lameiras, Denhez, Mirand, & Berber, 2016).
Applications in Synthesis and Characterizations
Research has explored the synthesis and characterization of compounds related to this compound. For example, the synthesis of N-alkyl-arylcyclohexylamines, which are similar in structure, has been described, providing insights into analytical characterizations using various techniques (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016). Another study examined the use of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one as a reagent for the spectrophotometric determination of trace elements (Mirza & Nwabue, 1981).
Enzymatic Desymmetric Reduction in Synthesis
The enzymatic desymmetric reduction of 1,3-cyclohexanediones to synthesize chiral 3-hydroxycyclohexane-1-ones has been a significant area of research. This approach is crucial for creating building blocks in natural products and bioactive compounds, demonstrating the potential of carbonyl reductases as catalysts (Zhu, Cui, Chen, Zhang, Feng, Wu, & Zhu, 2021).
Mechanism of Action
Properties
IUPAC Name |
3-methyl-5-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNQEKBXCVHUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
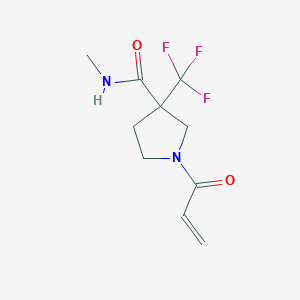
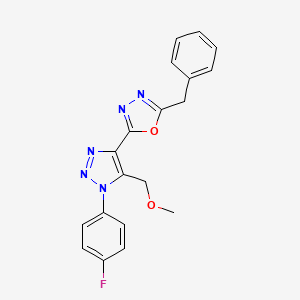
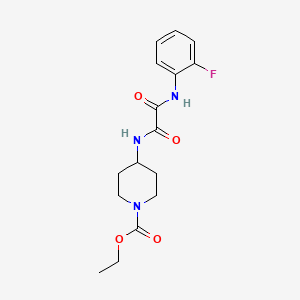
![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)


![N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2609821.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2609823.png)
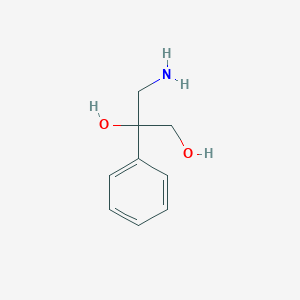

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2609826.png)
